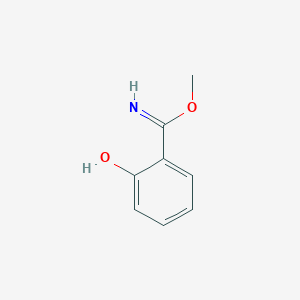

methyl 2-hydroxybenzimidate

Description

Structure

3D Structure

Properties

CAS No. |

26384-76-9 |

|---|---|

Molecular Formula |

C8H9NO2 |

Molecular Weight |

151.16 g/mol |

IUPAC Name |

methyl 2-hydroxybenzenecarboximidate |

InChI |

InChI=1S/C8H9NO2/c1-11-8(9)6-4-2-3-5-7(6)10/h2-5,9-10H,1H3 |

InChI Key |

KIJFLYTWJQUSAY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=N)C1=CC=CC=C1O |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 Hydroxybenzimidate and Analogous Hydroxybenzimidates

Established Synthetic Pathways to 2-Hydroxybenzimidate Esters

The most traditional and widely recognized method for preparing 2-hydroxybenzimidate esters is the Pinner reaction, which utilizes hydroxynitriles as starting materials. This reaction directly leads to the formation of the corresponding imidate hydrohalide salts.

The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol. wikipedia.org In the specific case of methyl 2-hydroxybenzimidate, the synthesis starts with 2-hydroxybenzonitrile (B42573) (also known as salicylonitrile) and methanol (B129727). The reaction is typically carried out by bubbling dry hydrogen chloride (HCl) gas through an anhydrous solution of the nitrile in methanol. organic-chemistry.orgnih.gov

The mechanism proceeds through the protonation of the nitrile nitrogen by the strong acid, which forms a highly electrophilic nitrilium ion. The alcohol (methanol) then acts as a nucleophile, attacking the carbon of the nitrilium ion. A subsequent proton transfer results in the formation of the this compound salt, specifically the hydrochloride salt, which is often referred to as a Pinner salt. nih.gov Low temperatures are generally employed to prevent the thermodynamically unstable salt from decomposing. wikipedia.org

Table 1: Pinner Reaction for this compound Synthesis

| Reactant | Reagent | Solvent | Product |

|---|

The Pinner reaction is a general method for the synthesis of imidate hydrohalide salts from a wide range of nitriles and alcohols. nrochemistry.comsynarchive.com The process requires anhydrous conditions because the presence of water would lead to the hydrolysis of the intermediate imidate salt to form an ester. wikipedia.orgnrochemistry.com The reaction is not limited to aliphatic alcohols; various primary and secondary alcohols can be used. nih.gov

Pinner salts are versatile synthetic intermediates. organic-chemistry.org They can undergo further reactions with several nucleophiles:

Hydrolysis: Treatment with water converts the imidate salt into an ester. wikipedia.orgnih.gov

Aminolysis: Reaction with ammonia (B1221849) or an amine yields an amidine. wikipedia.orgnrochemistry.com

Alcoholysis: Reaction with an excess of alcohol can produce an orthoester. wikipedia.orgnih.gov

This reactivity makes the synthesis of benzimidate hydrohalide salts a crucial first step in the preparation of numerous other functional groups.

Preparation of Functionalized Hydroxybenzimidates as Synthetic Intermediates

Functionalized hydroxybenzimidates are important intermediates in the synthesis of more complex molecules, particularly nitrogen-containing heterocycles. For example, benzimidates are key reactants in the zinc chloride (ZnCl2)-catalyzed [3+2] cycloaddition reaction with 2H-azirines to produce multisubstituted imidazoles. organic-chemistry.org This reaction demonstrates high tolerance for various functional groups on the benzimidate structure, including both electron-donating and electron-withdrawing groups, allowing for the creation of a diverse library of imidazole (B134444) derivatives. organic-chemistry.org The yields for such reactions are generally moderate to good, ranging from 50-86%. organic-chemistry.org

Similarly, the imidate functionality can be a precursor for creating sulfonamides, a significant class of biologically active compounds. nih.gov While the direct route involves sulfonyl chlorides, the underlying principles of activating a functional group for subsequent reaction are analogous. nih.gov The ability to convert nitriles, including hydroxynitriles, into reactive imidate intermediates opens up pathways for constructing complex molecular architectures. savemyexams.com

Table 2: Examples of Reactions Using Benzimidate Intermediates

| Benzimidate Reactant | Co-reactant | Catalyst | Product Class |

|---|---|---|---|

| Substituted Benzimidates | 2H-Azirines | ZnCl₂ | Multisubstituted Imidazoles organic-chemistry.org |

| Imidate Hydrochloride | Water | - | Carboxylic Esters nih.gov |

Advanced Synthetic Strategies in Imidate Chemistry

To improve the efficiency, yield, and environmental friendliness of chemical syntheses, modern techniques such as microwave assistance and the use of ionic liquids are being explored for reactions analogous to imidate formation.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide variety of chemical reactions. nih.gov Microwave heating, also known as dielectric heating, directly couples with the molecules in the reaction mixture, leading to a rapid temperature increase, significantly shorter reaction times, and often cleaner reactions with higher yields compared to conventional heating methods. nih.govderpharmachemica.com

This technology has been successfully applied to the synthesis of various nitrogen-containing heterocycles, such as imidazoles and N-substituted cyclic imides. derpharmachemica.comnih.govorientjchem.org For instance, the synthesis of 2-hydroxybenzohydrazide (B147611) derivatives from methyl salicylate (B1505791) has been achieved using microwave irradiation, demonstrating a practical and solvent-free approach. fip.org In the synthesis of certain imidazole derivatives, microwave irradiation at a specific power and time was found to be optimal, resulting in high yields. orientjchem.org Although direct reports on the microwave-assisted Pinner reaction for this compound are scarce, the success in related syntheses suggests its high potential for enhancing the formation of imidates. derpharmachemica.comacs.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis (General)

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

|---|---|---|

| Heating Mechanism | Conduction/Convection | Dielectric Heating (Direct molecular interaction) derpharmachemica.com |

| Reaction Time | Hours to Days | Minutes to Hours nih.gov |

| Energy Efficiency | Lower | Higher |

| Product Yield | Often lower to moderate | Often moderate to high nih.govorientjchem.org |

| Byproducts | More frequent | Fewer byproducts, cleaner reaction nih.gov |

Ionic liquids (ILs) are salts that are in a liquid state at or near room temperature (typically below 100°C). researchgate.netwikipedia.org They are often referred to as "designer solvents" because their physical and chemical properties can be fine-tuned by modifying the structure of their constituent cations and anions. youtube.com Key properties of ILs include negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of polar and non-polar compounds. wikipedia.orgyoutube.com

In organic synthesis, ionic liquids can function as catalysts, solvents, or both. youtube.com Their use is considered a green chemistry approach as they can often replace volatile and toxic organic solvents. researchgate.net Imidazolium-based ionic liquids are among the most studied and have been used as media for various reactions, including cyclization and alkylation processes. researchgate.netwikipedia.org The synthesis of ionic liquids themselves often involves the alkylation of a nitrogen-containing heterocycle, such as imidazole, a process that shares mechanistic steps with imidate formation. youtube.com The application of ionic liquids in the Pinner reaction or related syntheses could offer benefits such as enhanced reaction rates, improved product yields, and easier separation and recycling of the reaction medium. researchgate.net

Spectroscopic Characterization Methodologies and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering unparalleled insight into the atomic arrangement of molecules. ipb.pt For imidate derivatives, NMR is used to confirm their structures unambiguously through a combination of one-dimensional (1D) and two-dimensional (2D) experiments. ugr.es

Proton (¹H) and Carbon-13 (¹³C) NMR are the primary and most routine NMR methods for characterizing organic molecules like methyl 2-hydroxybenzimidate. ipb.ptugr.es

¹H NMR: This technique provides information about the number of different types of protons, their electronic environments, and the connectivity between neighboring protons. In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons on the benzene (B151609) ring, the methyl (CH₃) group protons, and the protons on the hydroxyl (OH) and amine (NH) groups. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are particularly useful for confirming the substitution pattern on the benzene ring.

¹³C NMR: This method provides a count of the unique carbon atoms in a molecule and information about their chemical environment (e.g., aromatic, carbonyl-like, aliphatic). For this compound, distinct signals would appear for the carbon of the methyl group, the imidate carbon (C=N), and the six carbons of the hydroxy-substituted aromatic ring. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. ugr.es

The unequivocal assignment of all proton and carbon signals is often achieved through the combined use of 1D and 2D NMR techniques, such as Heteronuclear Single Quantum Correlation (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which reveal one-bond and multiple-bond correlations between protons and carbons, respectively. ugr.es

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Methyl Benzimidate Structure Note: This data is representative and actual values may vary based on solvent and specific derivative structure.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Description |

| Aromatic CH | 6.8 - 7.5 (multiplet) | 115 - 135 | Protons and carbons of the substituted benzene ring. The specific shifts depend on the position relative to the hydroxyl and imidate groups. |

| Imidate C=N | - | ~160 | The characteristic carbon of the imidate functional group. |

| O-CH₃ | ~3.8 (singlet) | ~52 | Protons and carbon of the methyl group attached to the imidate oxygen. |

| OH | Variable (broad singlet) | - | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. |

| NH | Variable (broad singlet) | - | The chemical shift of the amine proton can also be variable and is often broad. |

While ¹H and ¹³C NMR are standard, other nuclei can be probed to gain more specific structural information, particularly for complex derivatives.

¹⁵N NMR: As nitrogen is a key component of the imidate functional group, ¹⁵N NMR can provide direct insight into the electronic environment of the nitrogen atom. ipb.pt The ¹⁵N chemical shift is sensitive to factors like hybridization and substitution, making it a valuable tool for studying the nitrogen center of the imidate and its derivatives. Although ¹⁵N has low natural abundance and sensitivity, isotopic enrichment can be employed to facilitate these studies. nih.gov

²⁹Si NMR: This technique is not applicable to this compound itself but becomes essential for the characterization of its silicon-containing derivatives. huji.ac.il For instance, if the hydroxyl group is protected with a silyl (B83357) ether (e.g., trimethylsilyl), ²⁹Si NMR provides a direct and sensitive probe of the silicon environment. Silicon has a very wide chemical shift range, making ²⁹Si NMR effective for determining the chemical environment in organosilicon compounds. huji.ac.il

Table 2: Application of Advanced NMR Techniques for Imidate Derivatives

| Technique | Nucleus | Application for Imidate Derivatives |

| ¹⁵N NMR | ¹⁵N | Directly probes the nitrogen atom of the imidate group to study its electronic structure and bonding. ipb.pt |

| ²⁹Si NMR | ²⁹Si | Characterizes silylated derivatives by providing information about the chemical environment of the silicon atom. huji.ac.il |

NMR spectroscopy is a powerful tool for investigating non-covalent intermolecular interactions, such as hydrogen bonding, which are crucial in molecular recognition and complex formation. nih.gov

Chemical Shift Titration: The chemical shift of protons involved in hydrogen bonding, such as the OH proton of this compound, is highly sensitive to their environment. By monitoring the change in the chemical shift of this proton upon the addition of a hydrogen bond acceptor or donor, one can study the formation and strength of the interaction. nih.gov

2D NOESY: Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that detects protons that are close in space, typically within 5 Å. This can be used to identify intermolecular interactions by observing cross-peaks between protons of the imidate derivative and protons of another molecule in a complex, thereby confirming their spatial proximity. nih.gov These studies are critical for understanding how a molecule like this compound might bind to a biological target or self-assemble.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures molecular masses with very high accuracy, typically to within 0.001 atomic mass units. researchgate.net This precision allows for the unambiguous determination of a compound's elemental composition from its exact mass. measurlabs.com For this compound (C₈H₉NO₂), HRMS can confirm the molecular formula by matching the experimentally measured mass to the theoretically calculated mass, distinguishing it from other isomers or compounds with the same nominal mass. nih.govnih.gov

**Table 3: HRMS Data for this compound (C₈H₉NO₂) **

| Parameter | Value |

| Molecular Formula | C₈H₉NO₂ |

| Theoretical Exact Mass | 151.06333 u |

| Hypothetical Measured Mass | 151.06351 u |

| Mass Error | +1.2 ppm |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, non-volatile, and thermally fragile molecules. nih.gov It typically generates intact protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. nih.govsemanticscholar.org ESI-MS would be the method of choice for determining the molecular weight of this compound and many of its derivatives.

When coupled with tandem mass spectrometry (MS/MS), ESI can provide detailed structural information. In an MS/MS experiment, the intact molecular ion (e.g., m/z 152.07 for [C₈H₉NO₂ + H]⁺) is selected and fragmented through collision-induced dissociation. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure, allowing for the confirmation of functional groups and their connectivity. semanticscholar.orgnih.gov

Table 4: Representative ESI-MS/MS Fragmentation Data for Protonated this compound

| Ion | m/z (Mass-to-Charge Ratio) | Description |

| [M+H]⁺ | 152.07 | Protonated parent molecule (precursor ion) |

| [M+H - CH₃OH]⁺ | 120.04 | Loss of a neutral methanol (B129727) molecule |

| [C₇H₆NO]⁺ | 120.04 | Fragment corresponding to the benzonitrile (B105546) oxide structure after rearrangement |

| [C₇H₅O]⁺ | 105.03 | Fragment corresponding to the benzoyl cation |

MALDI-TOF Mass Spectrometry for Conjugates

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful "soft" ionization technique essential for the analysis of large biomolecules, such as protein conjugates of this compound. cellmosaic.comcreative-proteomics.com This method allows for the precise molecular weight determination of intact proteins and their conjugates, with a mass range extending up to 200,000 kDa. cellmosaic.comcellmosaic.com

The core principle of MALDI-TOF involves co-crystallizing the analyte (the conjugate) with a matrix material on a sample plate. cellmosaic.com A pulsed laser irradiates the sample, and the matrix absorbs the laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. cellmosaic.com These newly formed ions are then accelerated into a flight tube, and their mass-to-charge ratio (m/z) is determined by their time of flight.

By comparing the mass spectrum of the unmodified protein to that of the this compound conjugate, researchers can confirm the success of the conjugation reaction. The resulting mass shift directly corresponds to the mass of the attached this compound moieties, allowing for the calculation of the drug-to-protein ratio. cellmosaic.com This technique is highly sensitive, requiring only femtomole to attomole levels of sample, and is tolerant of various buffers and contaminants. creative-proteomics.com The analysis is rapid, often providing a full-spectrum mass measurement within minutes. creative-proteomics.com

Interactive Data Table: Typical Parameters for MALDI-TOF Analysis of Protein Conjugates

| Parameter | Description | Typical Value/Compound | Source(s) |

| Matrix | An organic compound that absorbs laser energy and facilitates ionization of the analyte. | α-Cyano-4-hydroxycinnamic acid (HCCA), Sinapinic acid (SA), 2,5-Dihydroxybenzoic acid (DHB) | nih.gov |

| Laser Type | Provides the energy for desorption and ionization. | Nitrogen Laser | nih.gov |

| Wavelength | The specific wavelength of the laser used for irradiation. | 337 nm | N/A |

| Mode | The operational mode of the mass spectrometer. | Reflectron or Linear Mode | nih.gov |

| Acceleration Voltage | The voltage used to accelerate ions into the flight tube. | 20-25 kV | N/A |

| Analyte | The molecule of interest being analyzed. | Protein-methyl 2-hydroxybenzimidate conjugate | N/A |

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. While specific IR data for this compound is not widely published, its structure can be inferred by examining its constituent functional groups—imidate, hydroxyl, and a benzene ring—and by analogy to the closely related compound, methyl 2-hydroxybenzoate (methyl salicylate). cdnsciencepub.comdocbrown.inforesearchgate.net

The imidate functional group, R-C(=NH)-OR', is expected to show characteristic absorption bands. The C=N imine stretch typically appears in the 1690-1640 cm⁻¹ region. The N-H stretching vibration of an imine usually produces a band in the 3400-3300 cm⁻¹ range. ucla.edu

For the shared structural motifs with methyl 2-hydroxybenzoate, the following peaks are characteristic docbrown.infobrainly.com:

O-H Stretch: A broad band resulting from the hydroxyl group, typically observed around 3200 cm⁻¹, indicates intramolecular hydrogen bonding. docbrown.infocdnsciencepub.com

C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹ are characteristic of the C-H bonds on the benzene ring.

C=O Ester Stretch (for analog): In methyl 2-hydroxybenzoate, a strong, sharp peak is observed around 1680 cm⁻¹ corresponding to the carbonyl group of the ester. brainly.com For this compound, the C=N stretch would be expected in a similar region.

C=C Aromatic Stretch: Vibrations from the carbon-carbon double bonds in the aromatic ring typically appear as a pair of peaks in the 1615-1580 cm⁻¹ region. brainly.com

Fingerprint Region: The region from approximately 1500 cm⁻¹ to 400 cm⁻¹ contains a complex series of absorptions unique to the molecule, serving as a "fingerprint" for identification. docbrown.info

Interactive Data Table: Characteristic IR Absorption Bands for Methyl 2-Hydroxybenzoate (Analog)

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Source(s) |

| ~3200 (broad) | O-H Stretch | Phenol (hydroxyl) | docbrown.info |

| 2955 | C-H Stretch | Methyl (CH₃) | cdnsciencepub.com |

| ~1680 (strong) | C=O Stretch | Ester | brainly.com |

| 1614 & 1585 | C=C Stretch | Aromatic Ring | brainly.com |

| 1300-1000 | C-O Stretch | Ester | vscht.cz |

Chromatographic Techniques for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of compounds and for their isolation. lcms.cz For aromatic compounds like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. While specific methods for the target compound are not detailed, established methods for analogous compounds like methylparaben (methyl 4-hydroxybenzoate) provide a strong procedural basis. gerpac.eulew.romfd.org.mk

In a typical RP-HPLC setup, the stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. gerpac.eulew.ro The separation is based on the differential partitioning of the analyte between the two phases. Purity is determined by the presence of a single, sharp peak at a characteristic retention time, with the peak area being proportional to the concentration. UV detection is commonly used for aromatic compounds, often at a wavelength of 254 nm. gerpac.euasianpubs.org

Interactive Data Table: Example RP-HPLC Method Parameters for Analysis of Methylparaben

| Parameter | Description | Typical Value/Condition | Source(s) |

| Column | The stationary phase where separation occurs. | Purospher® STAR RP-18 (5 µm) or similar C18/C8 column. | gerpac.eulew.ro |

| Mobile Phase | The solvent that carries the sample through the column. | Acetonitrile / Water (50:50, v/v). | gerpac.eu |

| Flow Rate | The speed at which the mobile phase moves through the column. | 1.0 mL/min. | gerpac.eumfd.org.mk |

| Detection | The method used to visualize the separated components. | UV Absorbance at 254 nm or 280 nm. | gerpac.eumfd.org.mk |

| Injection Volume | The amount of sample introduced into the system. | 10-20 µL. | mfd.org.mkasianpubs.org |

| Retention Time | The time taken for the analyte to elute from the column. | 3.25 min (for Methylparaben). | gerpac.eu |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine purity. orgchemboulder.comlibretexts.org The technique involves spotting the sample onto a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel, which acts as the stationary phase. orgchemboulder.comwikipedia.org

The plate is then placed in a sealed chamber with a solvent or solvent mixture (the mobile phase). orgchemboulder.com By capillary action, the solvent moves up the plate, and the components of the sample mixture are separated based on their differential affinity for the stationary and mobile phases. khanacademy.org Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value, while more polar compounds interact more strongly with the silica gel and have lower Rf values. libretexts.org Visualization of the separated spots is commonly achieved using a UV lamp (254 nm), as aromatic compounds absorb UV light and appear as dark spots on a fluorescent background. libretexts.orgwikipedia.org

Interactive Data Table: General Parameters for TLC Analysis

| Parameter | Description | Typical Material/Condition | Source(s) |

| Stationary Phase | The adsorbent layer on the plate. | Silica gel 60 F₂₅₄ on glass or aluminum backing. | libretexts.org |

| Mobile Phase | The eluting solvent system. | A mixture of a nonpolar and a polar solvent (e.g., Hexane/Ethyl Acetate). | orgchemboulder.com |

| Application | Method of applying the sample to the plate. | Spotting with a capillary tube. | libretexts.org |

| Development | The process of solvent migration up the plate. | Ascending, in a sealed chamber. | orgchemboulder.com |

| Visualization | Method for detecting the separated spots. | UV light (254 nm) or chemical staining (e.g., iodine vapor). | wikipedia.org |

| Analysis | The quantitative measure of migration. | Calculation of Retention Factor (Rf) value. | libretexts.org |

Gel Electrophoresis for Conjugate Characterization

For characterizing conjugates of this compound with proteins, gel electrophoresis is a fundamental technique. merckmillipore.combio-rad.com Specifically, sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to separate proteins based on their molecular weight. wikipedia.orgyoutube.com

In this method, the protein conjugate sample is treated with SDS, an anionic detergent that denatures the protein and imparts a uniform negative charge. wikipedia.orgyoutube.com When an electric field is applied, the negatively charged proteins migrate through the polyacrylamide gel matrix toward the positive electrode. youtube.com The gel acts as a molecular sieve, impeding the movement of larger molecules more than smaller ones. merckmillipore.com

Successful conjugation of this compound to a protein will result in an increase in the protein's molecular weight. This change can be visualized on the gel as a band that migrates slower than the band of the unconjugated, native protein. youtube.com By comparing the position of the conjugate band to that of the native protein and a molecular weight marker, the apparent molecular weight of the conjugate can be determined, confirming the modification. wikipedia.org Staining with dyes like Coomassie Brilliant Blue allows for the visualization of the protein bands. nih.gov

Computational Chemistry and Molecular Modeling Studies of Benzimidate Esters

Quantum Chemical Calculations for Electronic Properties and Reaction Pathways

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in determining the electronic structure and reactivity of benzimidate esters. nih.govdergipark.org.tr These methods allow for the precise calculation of various electronic properties that govern the molecule's behavior.

Detailed research findings indicate that properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that a molecule is more reactive. The Molecular Electrostatic Potential (MEP) map is another valuable tool, which illustrates the charge distribution on the molecule's surface and helps predict sites for electrophilic and nucleophilic attack. researchgate.net

Computational studies can also elucidate reaction mechanisms and predict the feasibility of chemical transformations. nih.gov By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for proposed reaction pathways, such as esterification or hydrolysis. mdpi.com This provides a detailed understanding of the reaction kinetics and helps in optimizing reaction conditions.

| Property | Calculated Value (Hypothetical) | Significance |

|---|---|---|

| HOMO Energy | -9.58 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | 0.36 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 9.94 eV | Indicates chemical reactivity and stability |

| Dipole Moment (µ) | 2.5 Debye | Measures the molecule's overall polarity |

| Molecular Electrostatic Potential (MEP) | Negative potential near O and N atoms | Predicts sites for electrophilic attack |

Conformational Analysis and Prediction of Isomer Stability

The three-dimensional structure of benzimidate esters significantly influences their physical properties and biological activity. Conformational analysis involves identifying the most stable spatial arrangements (conformers or isomers) of a molecule. Theoretical calculations are employed to determine the relative energies of different conformers, which arise from the rotation around single bonds. ufms.br

Natural Bond Orbital (NBO) analysis can further explain the stability of conformers by quantifying electron delocalization and hyperconjugative interactions. ufms.br Greater electron delocalization, often found in more planar conformations, contributes to increased stability. ufms.br

| Conformer | Key Dihedral Angle (Hypothetical) | Relative Energy (kcal/mol) | Predicted Population at Equilibrium |

|---|---|---|---|

| Conformer A (Planar, H-bonded) | O-C-C-N: ~0° | 0.00 | ~95% |

| Conformer B (Twisted) | O-C-C-N: ~90° | +5.2 | ~5% |

| Conformer C (s-trans) | C-O-C-N: ~180° | +8.0 | <1% |

Molecular Dynamics and Docking Simulations for Ligand-Protein Interactions

To understand how benzimidate esters might function as therapeutic agents, molecular modeling techniques like docking and molecular dynamics (MD) simulations are used to study their interactions with protein targets. nih.gov

Molecular Docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein's active site. plos.org This technique calculates a binding affinity or "docking score," which estimates the strength of the interaction. nih.gov Docking studies on related benzimidazole (B57391) structures have successfully identified key binding modes and interactions, such as hydrogen bonds and hydrophobic contacts, with enzymes like beta-tubulins and PARP-1. nih.govnih.gov For methyl 2-hydroxybenzimidate, docking could reveal how its hydroxyl and imidate groups interact with amino acid residues in a target protein.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex. researchgate.net Starting from the docked pose, an MD simulation calculates the atomic movements over time, typically nanoseconds. This allows researchers to assess the stability of the binding pose and analyze the flexibility of the protein and ligand. plos.org Key metrics like the Root Mean Square Deviation (RMSD) are used to monitor the stability of the complex throughout the simulation. plos.org

| Parameter | Description | Example Finding (Hypothetical) |

|---|---|---|

| Target Protein | Enzyme or receptor being studied | Protein Kinase B |

| Binding Energy (Docking) | Predicted strength of the ligand-protein interaction | -8.5 kcal/mol |

| Key Interacting Residues | Amino acids forming bonds with the ligand | H-bond with ASP-120; Pi-stacking with PHE-215 |

| RMSD (MD Simulation) | Measures the stability of the complex over time | Stable at ~2.0 Å after 20 ns |

Theoretical Approaches to Host-Guest Recognition (e.g., Anion Receptors)

The field of supramolecular chemistry involves the design of "host" molecules that can selectively bind to "guest" species, such as ions. rsc.org Theoretical approaches are vital for designing hosts with high affinity and selectivity for a specific guest. Benzimidate esters possess functional groups suitable for acting as hydrogen bond donors, a key feature in the design of anion receptors. beilstein-journals.org

The N-H group of the imidate and the phenolic O-H group in this compound can form strong hydrogen bonds with anions like chloride (Cl⁻) or acetate (B1210297) (CH₃COO⁻). beilstein-journals.org Computational models can be used to predict the geometry of the host-guest complex and calculate the binding energy. nih.gov By comparing the calculated binding affinities for a range of different anions, the selectivity of the host molecule can be predicted. nih.gov These theoretical studies guide synthetic chemists in creating more effective and selective receptors for applications in sensing, extraction, or transport of anions. researchgate.net

| Guest Anion | Calculated Binding Affinity (ΔG, kcal/mol) (Hypothetical) | Key Interactions |

|---|---|---|

| Chloride (Cl⁻) | -7.2 | Dual H-bonds from N-H and O-H |

| Bromide (Br⁻) | -6.1 | Weaker H-bonds due to larger ionic radius |

| Acetate (CH₃COO⁻) | -9.5 | Strong, bidentate H-bonds with carboxylate oxygens |

| Sulfate (SO₄²⁻) | -5.8 | Steric hindrance and solvation effects reduce affinity |

Academic Research Applications in Advanced Organic and Medicinal Chemistry

Design and Synthesis of Enzyme Inhibitors (e.g., Fatty Acid Amide Hydrolase Inhibitors)

A review of scientific literature does not indicate a prominent role for methyl 2-hydroxybenzimidate in the design and synthesis of enzyme inhibitors, such as those for Fatty Acid Amide Hydrolase (FAAH). The development of FAAH inhibitors has largely centered on other classes of reactive functional groups, including carbamates, ureas, and various ketoheterocycles, which act by covalently modifying the enzyme's active site serine nucleophile. thermofisher.com Research in this area focuses on scaffolds that provide potent and selective inhibition of FAAH for potential therapeutic benefits in pain, anxiety, and inflammation. researchgate.netkhanacademy.org

**6.2. Development of Chemical Tools for Biological Studies

The primary application of alkyl imidates, such as this compound, in chemical biology is the chemical modification of proteins, a cornerstone for developing tools to study biological systems.

Development of Chemical Tools for Biological Studies

Reagents for Protein Chemical Modification

This compound serves as a reagent for the specific modification of primary amine groups in proteins, most notably the ε-amino group of lysine (B10760008) residues. This reaction, known as amidination, converts the native primary amine into a more basic amidine group. The process is valued in protein chemistry because it preserves the positive charge of the lysine side chain at physiological pH, which is often crucial for maintaining the protein's native structure and function.

The reaction proceeds via nucleophilic attack of the deprotonated lysine amino group on the electrophilic carbon atom of the imidate. This forms a tetrahedral intermediate which then collapses, eliminating methanol (B129727) to yield the stable N-substituted amidine. The presence of the 2-hydroxy group on the benzene (B151609) ring may influence the reagent's solubility in aqueous buffers and modulate the reactivity of the imidate group.

Classic reagents like methyl benzimidate have long been used to study protein structure, for example, by mapping the accessibility of lysine residues on the protein surface. The amidination reaction is highly specific for primary amines under controlled pH conditions (typically pH 8 to 10), minimizing off-target reactions with other nucleophilic amino acid side chains.

Table 1: Properties of Lysine Modification via Amidination

| Feature | Before Modification (Lysine) | After Modification (Amidine) | Significance |

| Functional Group | Primary Amine (-NH₂) | Amidine (-C(NH)NH-) | Conversion of amine to amidine. |

| Charge at pH 7.4 | Positive (+1) | Positive (+1) | Preserves charge, minimizing structural perturbation. |

| pKa | ~10.5 | ~12.5 | Resulting group is more basic, remains protonated over a wider pH range. |

| Bond Type | N/A | Covalent | Forms a stable, irreversible linkage. |

Bioconjugation Strategies for Research Probes

Building on its utility in protein modification, this compound can be employed in bioconjugation strategies. Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule, to create a new construct with combined functionalities.

In this context, this compound can act as a homobifunctional crosslinker if used to link two separate protein molecules via their lysine residues. More commonly, derivatives of this compound would be synthesized to function as heterobifunctional linkers. For instance, a research probe (such as a fluorescent dye, a biotin (B1667282) tag, or an affinity label) could be chemically attached to another position on the benzene ring. This modified reagent could then be used to covalently attach the probe to a protein of interest through the imidate's reaction with a lysine residue.

The 2-hydroxy group itself offers a convenient handle for further chemical elaboration, allowing for the straightforward synthesis of such customized research probes. This strategy enables the site-specific labeling of proteins for use in a variety of research applications, including fluorescence microscopy, western blotting, and pull-down assays. The stability of the resulting amidine bond ensures that the probe remains securely attached to the protein throughout the course of the experiment.

Strategies for Diversity-Oriented Synthesis and Late-Stage Functionalization

Current academic research does not highlight the use of this compound in the fields of diversity-oriented synthesis (DOS) or late-stage functionalization (LSF). These advanced synthetic strategies typically employ different classes of reagents and catalysts. DOS aims to rapidly create libraries of structurally diverse small molecules, often utilizing complex multi-step reaction sequences. LSF focuses on modifying complex molecules, such as drug candidates, at a late stage in their synthesis, commonly employing transition-metal-catalyzed C-H activation methods to introduce new functional groups without requiring extensive de novo synthesis.

Emerging Trends and Future Research Directions

Novel Synthetic Methodologies for Imidate Derivatization

The development of new methods for the derivatization of the imidate functional group is a cornerstone of expanding the synthetic utility of methyl 2-hydroxybenzimidate. While classical methods like the Pinner reaction provide a foundational route to imidates, contemporary research is focused on more sophisticated and efficient strategies for their subsequent modification.

Recent advancements in photoredox catalysis are offering new avenues for the functionalization of imidates. Current time information in Fortaleza, BR.acs.org These methods utilize visible light to generate reactive intermediates under mild conditions, enabling a range of transformations that are often difficult to achieve with traditional thermal methods. rasayanjournal.co.in For instance, the application of photoredox catalysis could facilitate novel C-H functionalization reactions at positions activated by the imidate group or enable challenging cross-coupling reactions.

Transition metal catalysis, particularly with palladium and rhodium, is another fertile ground for the development of novel derivatization strategies. Rhodium(III)-catalyzed C-H activation and functionalization of aryl imidates have been shown to be a powerful tool for the synthesis of complex organic molecules. acs.orgresearchgate.net This approach allows for the direct introduction of new substituents at specific positions on the aromatic ring, guided by the imidate functionality. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a robust method for the N-arylation of imidates, providing access to a diverse library of N-aryl methyl 2-hydroxybenzimidates. researcher.lifenih.govnih.govsemanticscholar.orgorganic-chemistry.org Microwave-assisted synthesis has also emerged as a valuable technique, often leading to significantly reduced reaction times and improved yields for the synthesis of substituted benzimidazoles, which can be conceptually related to the derivatization of benzimidates. rasayanjournal.co.inmdpi.comscispace.comarkat-usa.org

| Derivatization Strategy | Catalyst/Reagent | Potential Transformation of this compound |

| Photoredox Catalysis | Ru(bpy)₃²⁺ or Ir(ppy)₃ | C-H functionalization, Cross-coupling reactions |

| Rhodium Catalysis | [RhCp*Cl₂]₂ | Directed C-H activation and annulation |

| Palladium Catalysis | Pd(OAc)₂ with phosphine (B1218219) ligands | N-arylation (Buchwald-Hartwig), ortho-alkenylation |

| Microwave-Assisted Synthesis | Various | Accelerated synthesis of derivatives |

Chemo- and Regioselective Transformations of Hydroxybenzimidates

The presence of multiple reactive sites in this compound—the imidate nitrogen and carbon, the phenolic hydroxyl group, and the aromatic ring—presents both a challenge and an opportunity for selective chemical transformations. Achieving high levels of chemo- and regioselectivity is crucial for the rational synthesis of complex molecules derived from this scaffold.

The directing effects of the hydroxyl and imidate groups play a significant role in electrophilic aromatic substitution reactions. mdpi.comorganic-chemistry.orgdtu.dkresearchgate.netnih.gov The interplay between these two substituents can be harnessed to control the position of incoming electrophiles on the benzene (B151609) ring. For instance, under specific conditions, it might be possible to achieve selective functionalization at the positions ortho or para to the strongly activating hydroxyl group, while the electronic nature of the imidate group can modulate this reactivity.

Furthermore, the differential reactivity of the nucleophilic centers (the nitrogen of the imidate and the oxygen of the hydroxyl group) allows for selective alkylation, acylation, or glycosylation reactions. The regioselective glycosylation of molecules with multiple hydroxyl groups is a well-established field, and similar principles could be applied to selectively target either the phenolic hydroxyl or potentially the nitrogen of the imidate under controlled conditions. dtu.dknih.govresearchgate.net Palladium-catalyzed reactions, such as the ortho-alkenylation of aryl triflates, provide a precedent for the selective functionalization of phenols, a strategy that could be adapted for hydroxybenzimidates. nih.govrsc.org Diastereoselective reactions, where a new chiral center is introduced with a preference for one diastereomer, are also an important area of exploration, particularly if chiral auxiliaries are incorporated into the imidate structure. nih.govyoutube.commdpi.comyoutube.com

The hydrolysis of imidates to form either an ester and an amine or an amide and an alcohol is a classic transformation. researchgate.netreddit.com The outcome of this reaction can be influenced by the pH and the stereoelectronic properties of the tetrahedral intermediate, offering a potential route for the controlled release of molecules. semanticscholar.org

| Transformation Type | Key Challenge | Potential Strategy |

| Electrophilic Aromatic Substitution | Controlling regioselectivity | Exploiting the combined directing effects of the -OH and imidate groups. |

| Alkylation/Acylation | Chemoselectivity between N and O | Use of appropriate bases and protecting group strategies. |

| Glycosylation | Regioselectivity | Utilizing established protocols for selective glycosylation of phenols. |

| Hydrolysis | Controlling cleavage products | Precise control of pH and substrate stereoelectronics. |

Interdisciplinary Applications in Materials Science and Chemical Biology

The unique chemical properties of this compound and its derivatives make them promising candidates for applications in materials science and chemical biology.

In materials science, the benzimidazole (B57391) moiety, which is structurally related to benzimidates, is a key component in high-performance polymers like polybenzimidazoles (PBIs). fums.ac.irmedchemexpress.com These polymers are known for their exceptional thermal and chemical stability. The incorporation of hydroxy-substituted benzimidate units into polymer backbones could lead to new materials with tailored properties, such as enhanced solubility, altered mechanical characteristics, or the ability to coordinate metal ions.

In the realm of chemical biology, the concept of bioorthogonal chemistry—reactions that can occur in living systems without interfering with native biochemical processes—is of paramount importance. researcher.life The imidate functionality, while not a classic bioorthogonal group, could be engineered to participate in specific ligation or cleavage reactions. For instance, this compound could be explored as a cleavable linker in antibody-drug conjugates (ADCs). medchemexpress.comcam.ac.uknih.govnjbio.comnih.gov In the acidic environment of lysosomes within cancer cells, the imidate could be designed to hydrolyze and release a potent cytotoxic drug.

Furthermore, the hydroxy-naphthalene scaffold, which shares structural similarities with the hydroxy-benzene core of this compound, has been utilized in the development of fluorescent probes. researchgate.netcam.ac.ukrsc.orgrsc.org The electronic properties of the hydroxybenzimidate system could be modulated through derivatization to create novel "turn-on" fluorescent sensors for the detection of specific analytes in biological and environmental samples.

| Field | Potential Application | Rationale |

| Materials Science | Monomer for high-performance polymers | Structural similarity to benzimidazoles in thermally stable polymers. |

| Chemical Biology | Cleavable linker in ADCs | Potential for acid-catalyzed hydrolysis in the lysosomal compartment of cancer cells. |

| Chemical Biology | Fluorescent probe | The hydroxyaromatic core can be a platform for designing fluorogenic sensors. |

| Bioconjugation | Linker for biomolecules | The imidate functionality offers a handle for covalent attachment to proteins or other biomolecules. nih.govnih.govnih.gov |

Advanced Computational Approaches for Rational Design

Computational chemistry provides powerful tools for understanding the structure, reactivity, and properties of molecules like this compound, thereby enabling the rational design of new derivatives and applications. Density Functional Theory (DFT) is a particularly valuable method for these investigations.

DFT calculations can be employed to study the electronic properties of this compound, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). This information is crucial for predicting the molecule's reactivity in various chemical transformations. koreascience.kr For example, by modeling the transition states of potential reactions, researchers can predict the most likely products and understand the factors that control chemo- and regioselectivity. rsc.orgeurjchem.com DFT can also be used to investigate the mechanism of imidate hydrolysis, providing insights into how to control the cleavage of the imidate bond. researchgate.net

In the context of N-aryl derivatives of this compound, DFT can be used to calculate the rotational barriers around the N-aryl and other single bonds. nih.govreddit.comresearchgate.netresearchgate.netresearchgate.net This is important for understanding the conformational preferences of these molecules, which can have a significant impact on their biological activity or their performance in materials.

For interdisciplinary applications, computational modeling can guide the design of new molecules with specific functions. For instance, Quantitative Structure-Activity Relationship (QSAR) studies can be used to correlate the structural features of a series of imidate derivatives with their biological activity, aiding in the design of more potent enzyme inhibitors. scispace.commdpi.comnih.govresearchgate.netmdpi.com Molecular dynamics (MD) simulations can be used to model the behavior of imidate-containing polymers or to study the interactions of a hydroxybenzimidate-based drug with its biological target. rsc.orgresearchgate.netmdpi.comyoutube.commdpi.com These in silico approaches can significantly accelerate the discovery and development of new functional molecules based on the this compound scaffold. researchgate.net

| Computational Method | Application for this compound | Insights Gained |

| Density Functional Theory (DFT) | Reaction mechanism and selectivity studies | Understanding of reaction pathways and prediction of product distribution. |

| DFT | Calculation of rotational barriers | Elucidation of conformational preferences and dynamic behavior. |

| QSAR | Design of bioactive imidates | Correlation of molecular structure with biological activity for inhibitor design. |

| Molecular Dynamics (MD) | Simulation of imidate-containing materials | Prediction of material properties and biomolecular interactions. |

Q & A

What are the critical considerations for designing reproducible synthesis protocols for methyl 2-hydroxybenzimidate?

Level: Basic (Experimental Design)

Answer:

Reproducible synthesis requires meticulous documentation of reaction conditions (e.g., stoichiometry, temperature, solvent system) and purification methods. For this compound, ensure:

- Characterization data (e.g., NMR, IR, melting point) are included to confirm identity and purity .

- Detailed procedural notes , such as reaction monitoring via TLC or HPLC, to enable replication.

- Reference to primary literature for established synthetic routes, avoiding over-reliance on commercial databases (e.g., www.chemfaces.com is unreliable per guidelines) .

- Use of standardized purity criteria (e.g., ≥95% by HPLC) and validation via orthogonal methods .

How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

Level: Advanced (Data Contradiction Analysis)

Answer:

Contradictions often arise from structural isomerism, solvent effects, or impurities. Address these by:

- Cross-referencing with analogs : Compare spectral data of structurally similar compounds (e.g., 2-hydroxy benzoic acid derivatives in ) to identify trends .

- Computational validation : Use density functional theory (DFT) to predict NMR shifts and correlate with experimental results .

- Reproducibility checks : Re-run experiments under controlled conditions (e.g., deuterated solvents, standardized concentration) to isolate variables .

- Collaborative verification : Share raw data with peers to rule out instrumentation bias .

What methodologies are recommended for assessing the stability of this compound under varying experimental conditions?

Level: Advanced (Material Science/Stability Studies)

Answer:

Stability studies should follow a systematic approach:

Stress testing : Expose the compound to heat, light, humidity, and acidic/basic conditions .

Analytical monitoring : Use HPLC-MS or UV-Vis spectroscopy to quantify degradation products .

Kinetic analysis : Plot degradation rates to determine Arrhenius parameters (e.g., activation energy) .

Comparative studies : Benchmark against structurally related imidate esters (e.g., 4-methoxybenzaldehyde derivatives in ) to identify stabilizing functional groups .

How should researchers design a study to explore the biological activity of this compound?

Level: Basic (Biological Assay Design)

Answer:

- Hypothesis-driven design : Link chemical structure to potential bioactivity (e.g., benzimidazole motifs often target enzymes) .

- In vitro screening : Use cell-based assays (e.g., cytotoxicity, enzyme inhibition) with appropriate controls (e.g., untreated cells, reference inhibitors) .

- Dose-response analysis : Test multiple concentrations to establish IC50 values and validate dose dependency .

- Ethical compliance : Follow institutional guidelines for human/animal studies if applicable (see for participant selection criteria) .

What strategies can mitigate challenges in characterizing this compound’s reaction intermediates?

Level: Advanced (Analytical Chemistry)

Answer:

- Real-time monitoring : Use in-situ techniques like FTIR or Raman spectroscopy to capture transient intermediates .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas of unstable species .

- Isolation protocols : Employ flash chromatography or cryogenic trapping for labile intermediates .

- Collaborative validation : Cross-check data with independent labs to address reproducibility concerns .

How can researchers optimize this compound’s synthetic yield while minimizing side products?

Level: Basic (Process Chemistry)

Answer:

- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, catalyst loading) .

- Catalyst screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to enhance selectivity .

- Byproduct analysis : Identify side products via GC-MS or LC-MS and adjust reaction conditions accordingly .

- Scale-up considerations : Maintain consistent stirring and heating rates to avoid localized inhomogeneity .

What are best practices for reporting this compound data in publications?

Level: Basic (Scientific Communication)

Answer:

- Adhere to journal guidelines : Avoid duplicating figures/tables in text unless critical (see ) .

- Supplementary materials : Include raw spectral data, crystallographic files, and detailed synthetic protocols .

- Visual clarity : Follow ’s graphic design rules (e.g., limit chemical structures in figures, use color strategically) .

- Citations : Prioritize primary literature over reviews and ensure proper attribution .

How can computational modeling enhance the understanding of this compound’s reactivity?

Level: Advanced (Computational Chemistry)

Answer:

- Molecular dynamics (MD) simulations : Predict solvent effects and transition states .

- Docking studies : Explore interactions with biological targets (e.g., enzymes) to guide drug design .

- Electronic structure analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to explain nucleophilic/electrophilic behavior .

- Validation : Compare computational results with experimental kinetics or spectroscopic data .

What ethical and safety protocols are essential when handling this compound?

Level: Basic (Laboratory Safety)

Answer:

- Safety Data Sheets (SDS) : Review toxicity and handling guidelines (e.g., for related aldehydes) .

- Ventilation : Use fume hoods for synthesis to avoid inhalation exposure .

- Waste disposal : Follow institutional protocols for organic solvents and reactive intermediates .

- Training : Ensure all personnel are trained in emergency procedures (e.g., spill containment) .

How can researchers address gaps in the literature on this compound’s applications?

Level: Advanced (Literature Review & Innovation)

Answer:

- Systematic reviews : Identify understudied areas using databases like SciFinder or Reaxys, avoiding unreliable sources (e.g., ) .

- Cross-disciplinary analogies : Explore applications of structurally similar compounds (e.g., 2-hydroxy benzoic acid derivatives in ) .

- Hypothesis generation : Propose novel uses (e.g., polymer precursors, metal-organic frameworks) based on functional group reactivity .

- Collaborative research : Partner with experts in catalysis, materials science, or pharmacology to expand scope .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.